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molecular formula C7H8BrNO B2966925 2-(5-bromopyridin-3-yl)ethan-1-ol CAS No. 1255713-61-1

2-(5-bromopyridin-3-yl)ethan-1-ol

Cat. No. B2966925
M. Wt: 202.051
InChI Key: NLYGJFFEWOCNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455522B2

Procedure details

A solution of Diborane-THF complex (1.0 M in THF, 7.5 mL, 7.5 mmol) was added dropwise to a solution of 5-bromo-3-pyridinylacetic acid (1080 mg, 5 mmol) in dry THF at 0° C. The resulting mixture was allowed to warm to room temperature. After 15 h, the reaction mixture was cooled to 0° C. and water (10 mL) was added dropwise. The reaction mixture was diluted with ethyl acetate (100 mL). The organic layer was separated, washed with brine, dried over Na2SO4. After filtration and concentration, the residue was purified by flash column and afforded of the title compound as colorless solid (241 mg). 1HNMR (CDCl3, 400.342 MHz) δ 2.89 (t, J=6 Hz, 2H), 3.92 (t, J=6 Hz, 3H), 7.99 (s, 1H), 8.46 (s, 1H), 8.60 (s, 1H).
Name
Diborane THF
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
1080 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B#B.C1COCC1.[Br:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16](O)=[O:17])[CH:12]=[N:13][CH:14]=1.O>C1COCC1.C(OCC)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH2:15][CH2:16][OH:17])[CH:12]=[N:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Diborane THF
Quantity
7.5 mL
Type
reactant
Smiles
B#B.C1CCOC1
Name
Quantity
1080 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 241 mg
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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